molecular formula C12H22O11 B1581268 Nigerose CAS No. 497-48-3

Nigerose

Cat. No.: B1581268
CAS No.: 497-48-3
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-NSYYTRPSSA-N
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Mechanism of Action

Target of Action

Nigerose, a rare disaccharide connected by an α-1,3 glucosidic bond, is primarily targeted by a novel GH65 glycoside phosphorylase derived from Anaerosporobacter mobilis (AmNP) . This protein specifically catalyzes the phospholysis of this compound .

Mode of Action

The AmNP protein catalyzes the phospholysis of this compound to generate glucose and glucose-1-phosphate in the presence of phosphate . This indicates that it is a typical this compound phosphorylase. Compared to previously reported this compound phosphorylases, AmNP exhibits lower affinity towards this compound in phosphorolysis reaction and higher affinity towards glucose in reverse phosphorolysis reaction .

Biochemical Pathways

The biochemical pathway of this compound involves the phosphorolysis of this compound to generate glucose and glucose-1-phosphate . This process is catalyzed by the AmNP protein. The enzyme also shows reverse phosphorolytic activity on glucose .

Pharmacokinetics

Its synthesis involves the phosphorolysis of this compound to generate glucose and glucose-1-phosphate . This process is catalyzed by the AmNP protein, which exhibits lower affinity towards this compound in phosphorolysis reaction and higher affinity towards glucose in reverse phosphorolysis reaction .

Result of Action

The action of the AmNP protein on this compound results in the generation of glucose and glucose-1-phosphate . This indicates that this compound can be broken down into simpler sugars, which can then be used by the body for energy.

Action Environment

The action of this compound is influenced by the presence of phosphate, which is necessary for the phosphorolysis of this compound . The enzyme AmNP, which catalyzes this reaction, exhibits different affinities towards this compound and glucose depending on the reaction direction . This suggests that the action of this compound may be influenced by the concentrations of these substances in the environment.

Chemical Reactions Analysis

Comparison with Similar Compounds

Nigerose is unique among disaccharides due to its α-1,3 glycosidic bond and its indigestible nature . Similar compounds include:

    Maltose: Composed of two glucose units connected by an α-1,4 glycosidic bond. Unlike this compound, maltose is digestible and commonly found in foods.

    Trehalose: Composed of two glucose units connected by an α-1,1 glycosidic bond. Trehalose is also digestible and used as a sweetener and preservative.

    Sucrose: Composed of glucose and fructose connected by an α-1,2 glycosidic bond. Sucrose is a common table sugar and is highly digestible.

This compound’s unique glycosidic bond and its potential prebiotic effects distinguish it from these other disaccharides .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-NSYYTRPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331419
Record name Nigerose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-48-3
Record name Nigerose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of nigerose?

A1: this compound, also known as sakebiose, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to confirm the structure and analyze the composition of this compound in various studies. [, , ]

Q3: What is this compound?

A3: this compound is a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond. This linkage distinguishes it from other common glucose disaccharides like maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage).

Q4: How is this compound produced industrially?

A4: this compound can be produced enzymatically using enzymes like mycodextranase which breaks down nigeran (a fungal polysaccharide) into this compound and a tetrasaccharide. [] Other enzymes like α-glucosidases with transglycosylation activity can also produce this compound from substrates like maltose. [, , , ]

Q5: What are the potential applications of this compound?

A5: this compound is being explored for its potential as a low-calorie sugar substitute due to its reduced digestibility compared to traditional sugars. [] Additionally, research suggests that this compound may have immunomodulatory properties, enhancing the Th1-like immune response in mice. []

Q6: Can sucrose phosphorylase be used to produce this compound?

A6: While wild-type sucrose phosphorylase primarily produces maltose and kojibiose, researchers have successfully engineered a mutant with altered regioselectivity that exclusively produces this compound. This was achieved by a single amino acid substitution (Q345F) in the enzyme from Bifidobacterium adolescentis (BaSP). [, ]

Q7: Are there enzymes that specifically target this compound for hydrolysis?

A7: Yes, research has identified a novel α-1,3-glucoside phosphorylase from Clostridium phytofermentans (Cphy_3313) that specifically acts on this compound, breaking it down into D-glucose and β-D-glucose 1-phosphate. []

Q8: Is there information available about the stability of this compound under different conditions?

A9: While specific studies on this compound stability are limited within the provided papers, the enzymatic production methods suggest that it is stable under typical enzymatic reaction conditions (moderate temperature, aqueous solutions, specific pH ranges). [, ] Further research is needed to determine its stability under various processing and storage conditions relevant to its potential applications.

Q9: Has this compound been investigated for its compatibility with other materials in specific applications?

A9: The provided papers do not offer specific insights into material compatibility beyond its use in enzymatic reactions and cell-based assays. Further research is needed to understand its behavior and interactions with different materials in potential applications like food systems or pharmaceutical formulations.

Q10: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry techniques like molecular modeling and docking studies have been utilized to investigate the interaction of this compound with proteins like malectin, a carbohydrate-binding protein found in the endoplasmic reticulum. []

Q11: What is known about the structure-activity relationship of this compound and its derivatives?

A12: Research suggests that modifications to the this compound structure can significantly impact its biological activity. For example, the introduction of deoxy modifications to the this compound structure has been explored to understand its impact on its properties and potential applications. [] Additionally, studies investigating the digestibility of kojibiose and this compound analogues revealed that alterations in the sugar monomer and glycosidic linkage significantly influence their digestibility and potential caloric impact. []

Q12: Does this compound elicit an immune response?

A13: Studies in mice demonstrate that dietary supplementation with nigerooligosaccharides (NOS), a mixture containing this compound, can enhance both innate and adaptive immune responses. This effect is thought to be mediated by increased IL-12 and IFN-γ production, suggesting a Th1-type immune response skewing. []

Q13: What is the role of this compound in studies involving the immune response to dextran B-1355?

A14: this compound, containing the α-(1→3) diglucosyl moiety, has been used as a hapten in studies investigating the immune response to dextran B-1355, a polysaccharide with repeating α-(1→3) linkages. These studies aim to characterize the antibodies produced against this specific linkage and understand the fine specificity of the immune response. [, ]

Q14: What in vitro models have been used to study the effects of this compound?

A15: Researchers have utilized human intestinal Caco-2 cells, hepatoma HepG2 liver cells, and a co-culture model of these cell lines to study the metabolic effects of this compound. These studies provided insights into the impact of this compound on cellular energy production, fat accumulation, and gene expression. []

Q15: Are there in vivo studies exploring the effects of this compound?

A16: Yes, studies in mice have shown that dietary this compound can impact immune function and survival in response to infection. Specifically, mice fed a diet supplemented with NOS showed enhanced Th1 immune responses and improved survival against a lethal dose of 5-fluorouracil, suggesting potential immunomodulatory and protective effects. []

Q16: What about this compound's effect on cellular models under hypoxic conditions?

A17: Research has explored the potential of cyclic nigerosyl-nigerose (CNN) based nanocarriers for oxygen delivery in cellular models subjected to hypoxia. Studies using cardiomyoblasts (H9c2) and endothelial (HMEC) cells have shown that oxygenated CNN nanocarriers can protect these cells from hypoxia/reoxygenation injury, highlighting a potential application in myocardial ischemia treatment. [, ]

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